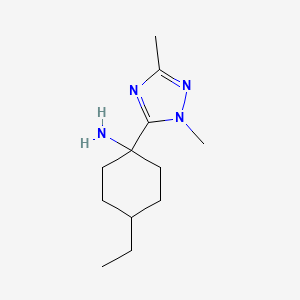

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine

Description

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine is a cyclohexane-based amine derivative featuring a substituted 1,2,4-triazole ring. The compound combines a cyclohexyl backbone with a 1,3-dimethyl-1H-1,2,4-triazole substituent and an ethyl group at the 4-position of the cyclohexane ring.

Properties

Molecular Formula |

C12H22N4 |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

1-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-ethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H22N4/c1-4-10-5-7-12(13,8-6-10)11-14-9(2)15-16(11)3/h10H,4-8,13H2,1-3H3 |

InChI Key |

GRIBMOGSDSBFHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(C2=NC(=NN2C)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine with structurally related compounds based on substituents, synthesis routes, and reported properties:

Key Observations:

Triazole vs. Pyrazoles are less electron-deficient than triazoles, which may reduce interactions with metal ions or aromatic residues .

Substituent Effects : Ethyl and ethoxymethyl groups (as in 4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine) influence solubility and steric accessibility. Ethoxymethyl may improve aqueous solubility compared to ethyl .

Ring Size Variations : Cyclobutane analogs (e.g., 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride) exhibit smaller ring systems, which can restrict conformational flexibility compared to cyclohexane derivatives .

Synthesis Routes : Reductive amination (as described for p97 inhibitors in ) is a common method for cyclohexan-amine derivatives. For example, 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine was synthesized via reductive amination of a ketone and amine precursor .

Research Findings and Implications

- Antimicrobial Activity : Triazole-cyclohexane hybrids, such as those synthesized from 1H-1,2,4-triazol-5-amine and cyclohexanecarboxylates, demonstrate antibacterial and antifungal activities. The ethyl group in the target compound may enhance lipophilicity, improving membrane penetration .

- Structural Diversity : The tert-butyl substituent in 1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine highlights the role of bulky groups in modulating target selectivity, a strategy applicable to optimizing the ethyl-substituted target compound .

Biological Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. The compound's structure features a triazole ring, which is known for its diverse biological properties, including antifungal and anticancer activities. This article aims to explore the biological activity of this compound through a detailed review of available literature, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring interacts with various biological targets, potentially disrupting cellular processes in bacteria and fungi.

2. Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. They may inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.

3. Neuropharmacological Effects

The structural similarity of this compound to known psychoactive agents suggests potential neuropharmacological activity. Studies have indicated that similar triazole-containing compounds can modulate neurotransmitter systems.

Table 1: Summary of Biological Activities

Detailed Research Findings

Antimicrobial Activity

A study demonstrated that derivatives with a triazole structure exhibited considerable inhibitory effects against various fungal pathogens. The mechanism is thought to involve interference with the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Properties

In vitro studies showed that this compound induced apoptosis in human cancer cell lines via the activation of caspase pathways. Additionally, animal models indicated a significant reduction in tumor growth when treated with this compound .

Neuropharmacological Effects

Research has also explored the potential neuroactive properties of this compound. It was found to interact with serotonin receptors, suggesting possible applications in treating mood disorders such as anxiety and depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-ethylcyclohexan-1-amine?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example:

Triazole Core Formation : React 1,3-dimethyl-1H-1,2,4-triazole-5-thiol with ethyl iodide under basic conditions to introduce the ethyl group.

Cyclohexane Functionalization : Use a Buchwald-Hartwig amination to couple the triazole moiety to a pre-functionalized 4-ethylcyclohexan-1-amine intermediate.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR Spectroscopy : Assign peaks using - and -NMR to confirm substituent positions. IR can verify amine and triazole functional groups.

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure. The planar triazole ring and cyclohexane chair conformation should be analyzed for dihedral angles .

Q. What are the stability and storage conditions for this compound?

- Methodological Answer :

- Stability : Perform accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products.

- Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation. Avoid exposure to moisture due to potential amine reactivity .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during characterization?

- Methodological Answer :

- Tautomerism Analysis : If NMR signals suggest tautomeric forms (e.g., triazole ring proton shifts), use variable-temperature NMR or DFT calculations to identify dominant tautomers.

- Crystallographic Validation : Resolve ambiguities by comparing experimental XRD data with computational models (e.g., Mercury CSD) .

Q. What computational strategies predict hERG channel binding affinity to assess cardiotoxicity?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with hERG’s hydrophobic cavity. Focus on the ethylcyclohexane group’s steric effects.

- QSAR Modeling : Train models using datasets of triazole derivatives with known hERG IC values. Modify substituents to reduce cationic amphiphilicity, a key driver of hERG binding .

Q. How can biological activity (e.g., antimicrobial) be systematically evaluated?

- Methodological Answer :

- Assay Design :

MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

Mechanistic Studies : Perform time-kill assays and synergy tests with β-lactams to identify mode of action.

- SAR Analysis : Compare with analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to pinpoint structural determinants of activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclohexane ring to improve solubility (logP < 3).

- Metabolic Stability : Test hepatic microsomal clearance. If rapid metabolism occurs, consider deuterating labile C-H bonds .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in synthetic yields across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.